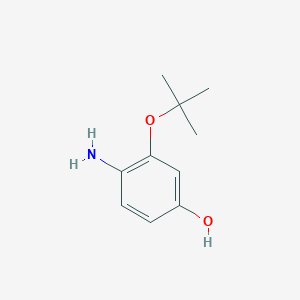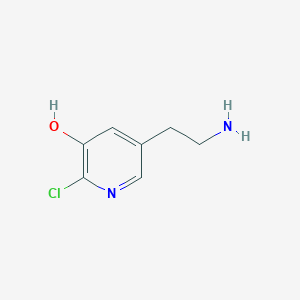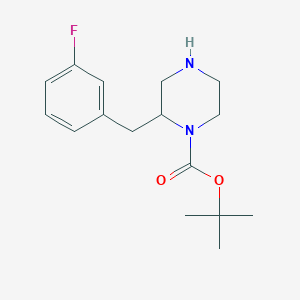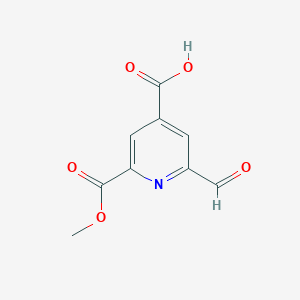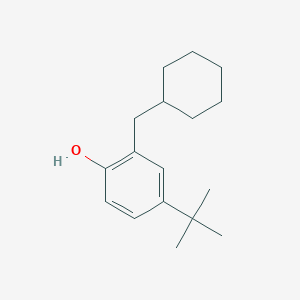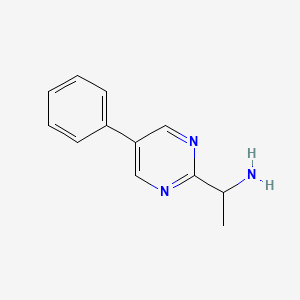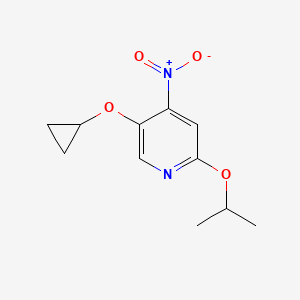
5-Cyclopropoxy-2-isopropoxy-4-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-isopropoxy-4-nitropyridine is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol It contains a pyridine ring substituted with cyclopropoxy, isopropoxy, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-isopropoxy-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl3) to yield the final product . The reaction conditions are carefully controlled to avoid the formation of unwanted by-products and to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. This approach minimizes the accumulation of highly energetic intermediates and allows for safe scale-up of the production process. Continuous extraction and optimized reaction conditions are employed to achieve high throughput and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-2-isopropoxy-4-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrazine hydrate and catalytic hydrogenation for reduction reactions. Substitution reactions may involve nucleophiles like amines and halides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-2-isopropoxy-4-nitropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity and can be used in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-4-nitropyridine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyclopropoxy-5-isopropoxy-2-nitropyridine
- 5-Cyclopropoxy-4-isopropoxy-2-nitropyridine
Uniqueness
5-Cyclopropoxy-2-isopropoxy-4-nitropyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
1243365-50-5 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-nitro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)16-11-5-9(13(14)15)10(6-12-11)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
CYXUQOWVHSZTLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=C(C(=C1)[N+](=O)[O-])OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


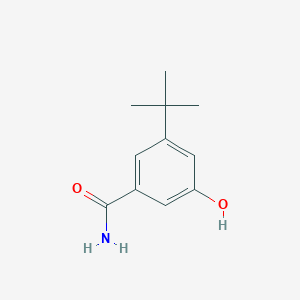
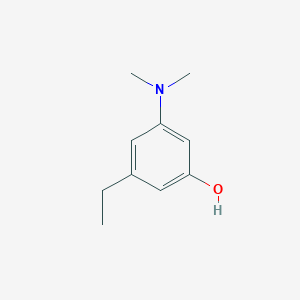
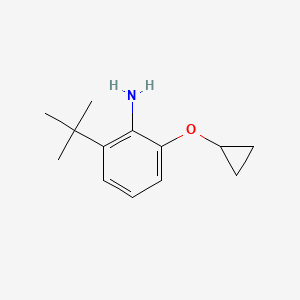
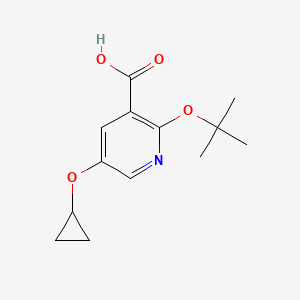
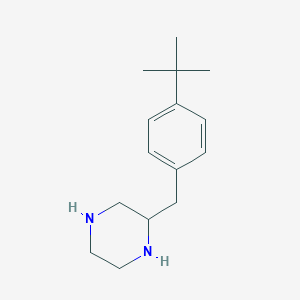
![2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847086.png)
